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molecular formula C10H9F3O2 B052263 1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one CAS No. 117896-99-8

1,1,1-Trifluoro-4-(4-hydroxyphenyl)butan-2-one

Cat. No. B052263
M. Wt: 218.17 g/mol
InChI Key: AGHAHUKOERNMBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06255496B1

Procedure details

To a solution of 1,1,1-trifluoro-4-[4-hydroxyphenyl]-2-butanone (40.4 g, 0.185 mol) in nitromethane (300 ml) were added methanol (40 ml), trimethyl orthoformate (100 ml) and trifluoromethanesulfonic acid (1 ml). The resulting mixture was heated to 75° C. for 20 h, then cooled to r.t. and poured into sat. sodium bicarbonate (700 ml). After stirring for 10 min., the mixture was extracted with ethyl acetate (2×2 L). The combined organic layers were dried over anhydrous magnesium sulfate and concentrated in vacuo. The residue was chromatographed on silica gel (dichloromethane/methanol 98:2 to 97:3) to afford the title compound (21.5 g, 44%) as a yellow oil and 1,1,1-trifluoro-4[4-hydroxyphenyl]-2-butanone (23 g, 57%). Analytically pure sample (20.2 g, 41%) of 4-(4,4,4-trifluoro-3,3-dimethoxybut-1-yl)phenol was obtained by bulb-to-bulb distilation (98-102° C., 0.02mmHg).
Quantity
40.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
700 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:15])([F:14])[C:3](=[O:13])[CH2:4][CH2:5][C:6]1[CH:11]=[CH:10][C:9]([OH:12])=[CH:8][CH:7]=1.[CH:16](OC)(OC)[O:17]C.F[C:24](F)(F)S(O)(=O)=O.C(=O)(O)[O-].[Na+]>[N+](C)([O-])=O.CO>[CH3:24][O:13][C:3]([O:17][CH3:16])([C:2]([F:14])([F:15])[F:1])[CH2:4][CH2:5][C:6]1[CH:11]=[CH:10][C:9]([OH:12])=[CH:8][CH:7]=1.[F:1][C:2]([F:14])([F:15])[C:3](=[O:13])[CH2:4][CH2:5][C:6]1[CH:11]=[CH:10][C:9]([OH:12])=[CH:8][CH:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
40.4 g
Type
reactant
Smiles
FC(C(CCC1=CC=C(C=C1)O)=O)(F)F
Name
Quantity
100 mL
Type
reactant
Smiles
C(OC)(OC)OC
Name
Quantity
1 mL
Type
reactant
Smiles
FC(S(=O)(=O)O)(F)F
Name
Quantity
300 mL
Type
solvent
Smiles
[N+](=O)([O-])C
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
700 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
After stirring for 10 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to r.t.
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (2×2 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel (dichloromethane/methanol 98:2 to 97:3)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC(CCC1=CC=C(C=C1)O)(C(F)(F)F)OC
Measurements
Type Value Analysis
AMOUNT: MASS 21.5 g
YIELD: PERCENTYIELD 44%
Name
Type
product
Smiles
FC(C(CCC1=CC=C(C=C1)O)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 23 g
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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